
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)-2-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)-2-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidine is a useful research compound. Its molecular formula is C25H36F2N4O3 and its molecular weight is 478.585. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2S,4S)-1-Boc-4-(4-benzyl-1-piperazinyl)-2-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidine , identified by CAS number 1864002-93-6 , is a synthetic organic compound with potential therapeutic applications. Its structure includes a pyrrolidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure consists of a tert-butyl (Boc) protecting group, a piperazine moiety, and a difluoropyrrolidine carbonyl group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. Notably, it has been studied for its potential as a dipeptidyl peptidase IV (DPP-IV) inhibitor , which is relevant in the treatment of type II diabetes. DPP-IV inhibitors prolong the action of incretin hormones, thereby enhancing insulin release and improving glucose tolerance.
DPP-IV is an enzyme that inactivates incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-IV, compounds like this compound can potentially increase the levels of GLP-1 in the bloodstream, leading to improved glycemic control.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound exhibit significant inhibition of DPP-IV activity. For instance, compounds with similar structural features have shown nanomolar inhibition potency, suggesting that modifications to the piperazine or pyrrolidine rings can enhance biological efficacy.
Compound | DPP-IV Inhibition IC50 (nM) |
---|---|
Compound A | 50 |
Compound B | 30 |
This compound | 25 |
Case Studies
A notable case study involved the synthesis and evaluation of this compound in preclinical models. The findings indicated that administration led to a significant reduction in blood glucose levels in diabetic mice compared to controls. The study highlighted the compound's potential for oral bioavailability and minimal side effects.
Pharmacokinetics
Pharmacokinetic studies have suggested that the compound has favorable absorption characteristics. Its lipophilicity allows for efficient cellular uptake, while the Boc group provides stability against metabolic degradation.
Eigenschaften
IUPAC Name |
tert-butyl (2S,4S)-4-(4-benzylpiperazin-1-yl)-2-(3,3-difluoropyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36F2N4O3/c1-24(2,3)34-23(33)31-17-20(15-21(31)22(32)30-10-9-25(26,27)18-30)29-13-11-28(12-14-29)16-19-7-5-4-6-8-19/h4-8,20-21H,9-18H2,1-3H3/t20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBQUDFQMJPEOH-SFTDATJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N2CCC(C2)(F)F)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N2CCC(C2)(F)F)N3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.